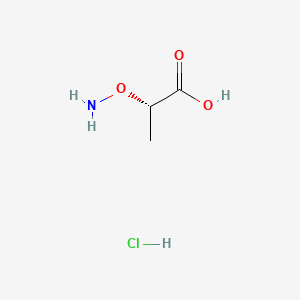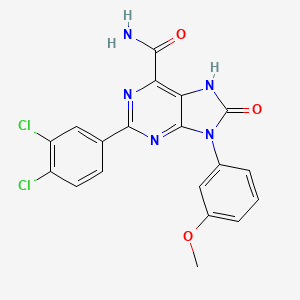![molecular formula C22H24ClN3O2S B2818494 N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-60-5](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a drug, etc.) and its role or use .
Synthesis Analysis
The synthesis of a compound involves the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It can also include the compound’s stability under various conditions, its reactivity, and its spectroscopic properties .Aplicaciones Científicas De Investigación
Subheading Antimicrobial Applications of Quinazolines
Quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against various microbes such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of quinazolines in antimicrobial applications (Desai, Shihora, & Moradia, 2007).
Hydrolytic Opening of the Quinazoline Ring
Subheading Chemical Transformations and Reactions
Research on the hydrolytic opening of the quinazoline ring in quinazoline derivatives revealed new insights into their chemical behavior. Such studies contribute to a deeper understanding of the chemical properties of quinazolines and their potential applications in various scientific fields (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Studies on 4(1H)-Quinazolinones
Subheading Derivatization and Chemical Analysis
Investigations into the derivatizations of quinazolinones, specifically focusing on their ethoxycarbonyl group, have provided valuable insights into the chemical behavior and possible applications of these compounds. Such research enhances our understanding of quinazolinones and their potential in scientific research (Ozaki, Yamada, & Oine, 1983).
A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents
Subheading Combining Quinazolines for Enhanced Applications
Research on combining quinazolinones with 4-thiazolidinones has shown that such compounds exhibit significant in vitro antibacterial and antifungal activities against various microbes. This indicates a potential for developing novel antimicrobial agents using these combinations (Desai, Dodiya, & Shihora, 2011).
Synthesis of Thienoquinolines
Subheading Expanding the Scope of Quinazoline Derivatives
Research into the synthesis of thienoquinolines, a novel heterocycle, from quinazoline derivatives has opened new avenues in chemical research. This study contributes to the expansion of available quinazoline-based compounds for various scientific applications (Awad, Abdel-rahman, & Bakhite, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorophenethylamine with 2-pentanone to form 2-(4-chlorophenyl)ethyl-4-pentanone. This intermediate is then reacted with thiourea to form 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea. The final compound is obtained by reacting 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea with 7-chloro-4-oxoquinoline-3-carboxylic acid.", "Starting Materials": [ "4-chlorophenethylamine", "2-pentanone", "thiourea", "7-chloro-4-oxoquinoline-3-carboxylic acid" ], "Reaction": [ "4-chlorophenethylamine + 2-pentanone → 2-(4-chlorophenyl)ethyl-4-pentanone", "2-(4-chlorophenyl)ethyl-4-pentanone + thiourea → 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea", "2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea + 7-chloro-4-oxoquinoline-3-carboxylic acid → N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
Número CAS |
421590-60-5 |
Fórmula molecular |
C22H24ClN3O2S |
Peso molecular |
429.96 |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H24ClN3O2S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) |
Clave InChI |
NBZCTTSNEFOXPN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)

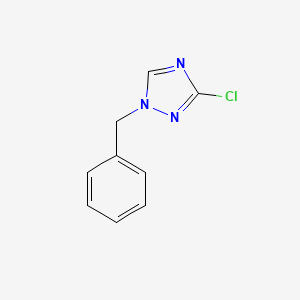
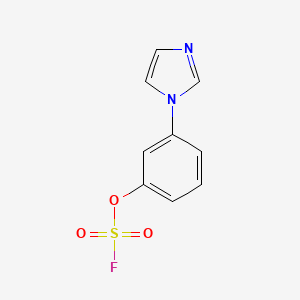

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)
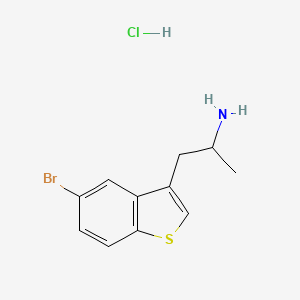
![[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2818424.png)

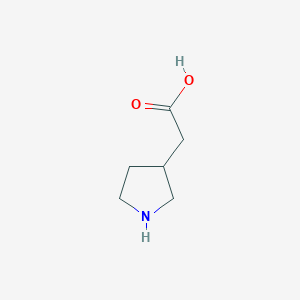
![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
